(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid
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Overview
Description
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with difluoro and thiomorpholine-4-carbonyl groups. Boronic acids are widely recognized for their role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
The synthesis of (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in enzyme inhibition and other biological applications . The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or as a coupling reagent in organic synthesis.
Comparison with Similar Compounds
(3,5-Difluoro-4-(thiomorpholine-4-carbonyl)phenyl)boronic acid can be compared with other boronic acid derivatives:
3,5-Difluorophenylboronic acid: Similar in structure but lacks the thiomorpholine-4-carbonyl group, which may affect its reactivity and applications.
4-(Thiomorpholine-4-carbonyl)phenylboronic acid: Similar but without the difluoro substitution, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C11H12BF2NO3S |
---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[3,5-difluoro-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BF2NO3S/c13-8-5-7(12(17)18)6-9(14)10(8)11(16)15-1-3-19-4-2-15/h5-6,17-18H,1-4H2 |
InChI Key |
YVILIPOXSVKSIC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)N2CCSCC2)F)(O)O |
Origin of Product |
United States |
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